molecular formula C12H11N5O2 B089744 8-(3-Pyridyl)theophylline CAS No. 1029-62-5

8-(3-Pyridyl)theophylline

Cat. No. B089744
CAS RN: 1029-62-5
M. Wt: 257.25 g/mol
InChI Key: XUYWNICQFANXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Pyridyl)theophylline is a chemical compound that belongs to the class of methylxanthine derivatives. It is commonly used as a research tool in various scientific fields due to its unique properties.

Mechanism Of Action

8-(3-Pyridyl)theophylline acts as a competitive antagonist of the adenosine A1 receptor. It blocks the binding of adenosine to the receptor, thereby preventing its inhibitory effects on neurotransmission. This leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine, which results in various physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 8-(3-Pyridyl)theophylline are mainly due to its action on the adenosine receptor system. It has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which are involved in various physiological processes such as mood regulation, attention, and memory. The compound has also been shown to have anti-inflammatory and immunomodulatory effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 8-(3-Pyridyl)theophylline in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to study the effects of blocking this receptor without affecting other adenosine receptors. However, one limitation of using this compound is its relatively low potency compared to other adenosine receptor antagonists.

Future Directions

There are several future directions for research on 8-(3-Pyridyl)theophylline. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders. Another area of research is the development of more potent and selective adenosine receptor antagonists based on the structure of 8-(3-Pyridyl)theophylline. Additionally, further studies are needed to elucidate the exact mechanisms underlying the compound's anti-inflammatory and immunomodulatory effects.
Conclusion:
In conclusion, 8-(3-Pyridyl)theophylline is a unique compound with a wide range of scientific research applications. Its high selectivity for the adenosine A1 receptor makes it a valuable tool in studying the adenosine receptor system. Further research is needed to fully understand the compound's potential therapeutic applications and to develop more potent and selective adenosine receptor antagonists.

Synthesis Methods

8-(3-Pyridyl)theophylline can be synthesized by reacting 3-pyridylboronic acid with theophylline in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product with high purity.

Scientific Research Applications

8-(3-Pyridyl)theophylline has a wide range of scientific research applications. It is commonly used as a tool in studying the adenosine receptor system, which plays a crucial role in various physiological processes such as neurotransmission, cardiovascular function, and immune response. The compound has also been used in the study of caffeine metabolism, as it is a structural analogue of caffeine.

properties

CAS RN

1029-62-5

Product Name

8-(3-Pyridyl)theophylline

Molecular Formula

C12H11N5O2

Molecular Weight

257.25 g/mol

IUPAC Name

1,3-dimethyl-8-pyridin-3-yl-7H-purine-2,6-dione

InChI

InChI=1S/C12H11N5O2/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-4-3-5-13-6-7/h3-6H,1-2H3,(H,14,15)

InChI Key

XUYWNICQFANXQY-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CN=CC=C3

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CN=CC=C3

Other CAS RN

1029-62-5

Origin of Product

United States

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